![molecular formula C15H18N2OS B420399 N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 313405-78-6](/img/structure/B420399.png)
N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
“N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a chemical compound . It is also known as BLZ945 and is a potential drug compound widely used in cancer research, particularly in oncology and immunology studies . It works by targeting and inhibiting a specific tyrosine kinase (CSF1R), which plays a crucial regulatory role in the tumor microenvironment .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide”, can be achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” can be analyzed using spectral (FT-IR, 1H-NMR, MS) and elemental analysis .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . DMSO plays three vital roles: carbon source, solvent, and oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” can be analyzed using various methods, including FTIR, 1H-NMR, and MS .properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRURZKALCFHXIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
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